molecular formula C9H8INO B3051315 8-Iodo-2,3-dihydroquinolin-4(1H)-one CAS No. 328546-78-7

8-Iodo-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B3051315
CAS No.: 328546-78-7
M. Wt: 273.07 g/mol
InChI Key: JWMXXMZXOHLUAE-UHFFFAOYSA-N
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Description

8-Iodo-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-2,3-dihydroquinolin-4(1H)-one typically involves the iodination of 2,3-dihydroquinolin-4(1H)-one. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The quinolinone ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce quinolinone oxides.

Mechanism of Action

The mechanism of action of 8-Iodo-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, compounds in the quinolinone family can interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: The non-iodinated parent compound.

    8-Bromo-2,3-dihydroquinolin-4(1H)-one: A brominated analog.

    8-Chloro-2,3-dihydroquinolin-4(1H)-one: A chlorinated analog.

Uniqueness

8-Iodo-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

8-iodo-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXXMZXOHLUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457707
Record name 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328546-78-7
Record name 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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